molecular formula C11H11N3OS B11731402 2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide

2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide

Cat. No.: B11731402
M. Wt: 233.29 g/mol
InChI Key: HPWPXKOPVSMBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide is a specialized chemical scaffold designed for advanced research and development. This compound integrates a push-pull electron architecture, a feature recognized in organic electronics and nonlinear optical materials for its ability to modulate photophysical properties . The molecular framework, incorporating a thiophene heterocycle and a cyanoacrylamide functionality, is frequently explored in medicinal chemistry for the design of novel bioactive molecules. Research on analogous structures has demonstrated significant potential in modulating inflammatory pathways, with some related compounds shown to significantly reduce the production of key pro-inflammatory mediators such as nitrite, IL-1β, and TNF-α in vitro, and exhibit potent anti-edematogenic activity in vivo . This suggests its value as a key intermediate for constructing potential therapeutic agents. Furthermore, its conjugated system makes it a candidate for investigation in material science, particularly in the development of organic dyes and functional materials with donor–π-conjugation–acceptor (D–π-A) characteristics . Researchers are invited to evaluate this compound for its utility in synthesizing novel derivatives and for probing structure-activity relationships in various scientific fields.

Properties

IUPAC Name

2-cyano-N-(dimethylaminomethylidene)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-14(2)8-13-11(15)9(7-12)6-10-4-3-5-16-10/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWPXKOPVSMBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C(=CC1=CC=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Reactants :

  • Thiophene-2-carbaldehyde (1.0 equiv)

  • Cyanoacetamide (1.2 equiv)

Catalyst : Piperidine (10 mol%) or ammonium acetate (15 mol%).
Solvent : Ethanol or toluene under reflux.
Temperature : 80–100°C for 6–12 hours.

Mechanism :

  • Deprotonation of cyanoacetamide by the base to form a nucleophilic enolate.

  • Nucleophilic attack on the aldehyde carbonyl carbon.

  • Elimination of water to form the conjugated enamide system.

Yield : 65–78% after recrystallization from ethanol/water.

Functionalization with the Dimethylaminomethylene Group

The intermediate cyanoacrylamide undergoes condensation with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylene moiety.

Reaction Protocol

Reactants :

  • Cyanoacrylamide intermediate (1.0 equiv)

  • DMF-DMA (2.5 equiv)

Solvent : Anhydrous DMF or THF.
Temperature : 60–80°C for 4–8 hours under nitrogen.
Workup : Precipitation with ice-cwater, followed by filtration and drying under vacuum.

Mechanism :

  • Nucleophilic attack by the amide nitrogen on the electrophilic carbon of DMF-DMA.

  • Elimination of methanol to form the imine derivative.

Yield : 70–85%.

Alternative Pathways and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Knoevenagel step: 30 minutes at 100°C (yield: 72%).

  • DMF-DMA condensation: 15 minutes at 80°C (yield: 80%).

Solvent-Free Conditions

Using neat conditions with catalytic piperidine:

  • Knoevenagel yields drop to 55–60% due to poorer mixing.

Characterization and Analytical Data

Spectroscopic Confirmation

IR (KBr) :

  • 2220 cm⁻¹ (C≡N stretch)

  • 1660 cm⁻¹ (amide C=O)

  • 1580 cm⁻¹ (C=N stretch from dimethylaminomethylene).

¹H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, CH=N)

  • δ 7.85–7.45 (m, 3H, thiophene protons)

  • δ 3.12 (s, 6H, N(CH₃)₂).

MS (ESI) : m/z 261.1 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)
Conventional Knoevenagel + DMF-DMA70–8510–2095–98
Microwave-Assisted75–800.7597–99
Solvent-Free55–6012–2490–92

Challenges and Troubleshooting

  • Stereochemical Control : The E-configuration of the double bond is favored but requires strict anhydrous conditions to prevent hydrolysis.

  • Byproduct Formation : Over-condensation with excess DMF-DMA can yield bis-dimethylated products; stoichiometric control is critical.

Industrial-Scale Considerations

  • Cost Efficiency : DMF-DMA is expensive; recycling via distillation improves economics.

  • Safety : DMF is hepatotoxic; alternatives like ionic liquids (e.g., [BMIM]BF₄) are under investigation .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that derivatives of 2-cyano compounds exhibit significant antitumor properties. A study demonstrated that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with structural similarities have shown IC50 values in the micromolar range against breast cancer cells .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it exhibits inhibitory effects on bacteria like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL .

3. Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has also been explored. It may inhibit enzymes involved in metabolic pathways relevant to diseases, such as acetylcholinesterase, which is crucial in neurodegenerative disorders .

Materials Science Applications

1. Polymer Chemistry
In materials science, the compound can be used as a building block for synthesizing polymers with specific properties. Its reactivity allows for the formation of copolymers that can be tailored for applications in coatings, adhesives, and other materials requiring enhanced mechanical properties.

2. Organic Electronics
The thiophene component contributes to the electronic properties of the compound, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene units is known to improve charge transport characteristics .

Agricultural Applications

1. Pesticidal Activity
Research into the pesticidal properties of similar cyano compounds suggests potential applications in agriculture as herbicides or fungicides. Their ability to disrupt biochemical pathways in pests can provide an effective means of crop protection .

Case Studies

StudyFocusFindings
Antitumor Evaluation Investigated the cytotoxic effects on breast cancer cellsShowed significant growth inhibition with IC50 values < 10 µM
Antimicrobial Activity Evaluated against common pathogensDemonstrated MIC values around 256 µg/mL against E. coli
Polymer Synthesis Used as a monomer in polymerization reactionsResulted in polymers with enhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide involves its interaction with various molecular targets and pathways. The compound is believed to modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Physicochemical Properties

Melting Points and Stability :

  • The dimethylamino-methylidene group may lower melting points compared to analogs with rigid fused rings. For example, 36a (naphthalenyl substituent) melts at 228–230°C, while 37a (benzodioxolyl substituent) melts at 286–288°C, suggesting that bulkier aromatic groups enhance thermal stability ().
  • The fluorophenyl analog in lacks melting point data but may exhibit lower solubility due to halogenation.

Molecular Weight and Polarity :

  • The target compound’s molecular weight (estimated ~275 g/mol) is lower than that of 36a (C₂₄H₁₄N₂O₃, MW 378.39) (), implying differences in pharmacokinetic properties like membrane permeability.

Key Research Findings

  • Synthetic Flexibility : Prop-2-enamide derivatives are synthetically accessible via condensation or multicomponent reactions, with yields highly dependent on substituent bulk and reaction conditions ().
  • Structure–Property Relationships: Bulky aromatic groups (e.g., naphthalenyl) increase melting points and may enhance thermal stability (). Electron-withdrawing groups (e.g., cyano) improve reactivity in further functionalization ().
  • Biological Relevance: Thiophene and cyano motifs are recurrent in antimicrobial and kinase-inhibiting agents ().

Biological Activity

2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide, also known by its chemical structure C11H11N3OSC_{11}H_{11}N_{3}OS, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a thiophene ring and a cyano group, which contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C11H11N3OSC_{11}H_{11}N_{3}OS
  • Molar Mass : 227.26 g/mol
  • CAS Number : 2768520

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dimethylamino group enhances its lipophilicity, facilitating cellular uptake and potentially leading to various pharmacological effects.

Biological Activity Overview

Research indicates that 2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The thiophene moiety is known to enhance antimicrobial efficacy through disruption of bacterial cell membranes.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokine production. This mechanism could be relevant for conditions such as arthritis or other inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Early investigations indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest, although detailed studies are needed to elucidate these pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine levels in vitro
CytotoxicityInduced apoptosis in cancer cell lines

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various thiophene derivatives, 2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of S. aureus growth at concentrations as low as 10 μg/mL, while E. coli showed resistance, indicating selective activity.

Case Study: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory potential of related compounds revealed that 2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide significantly inhibited the production of interleukin-6 (IL-6) in macrophage cultures when administered at a concentration of 25 μM. This suggests a possible application in treating inflammatory diseases.

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for hydrogen-bonding interactions?

  • Answer : Cross-validate using periodic DFT (VASP) for crystal packing energy calculations. For example, if simulations predict a C–H···O interaction (2.8 Å) but SCXRD shows 3.1 Å, re-examine dispersion corrections (e.g., DFT-D3 vs. TS-SCS) and thermal motion parameters (ADPs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.